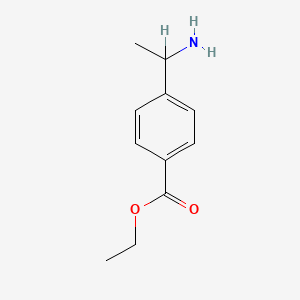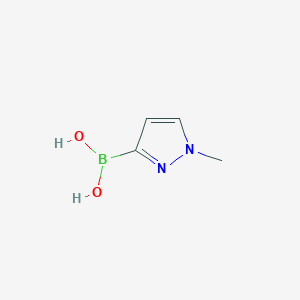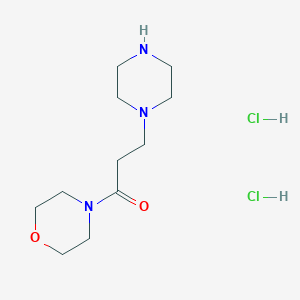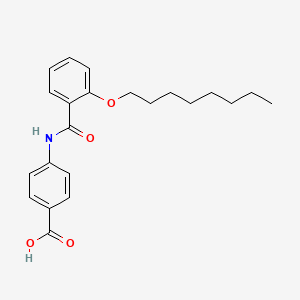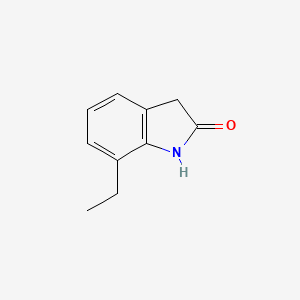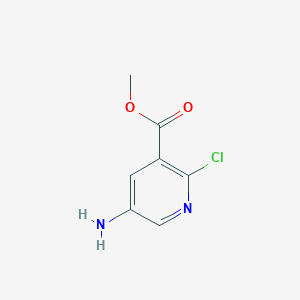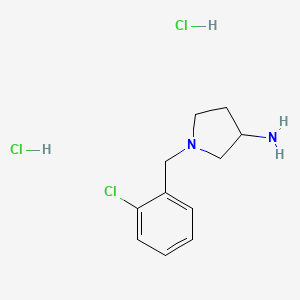
1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride
Overview
Description
“1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride” is a chemical compound with the molecular formula C11H17Cl3N2 . It’s used in various scientific research studies and possesses diverse applications, including drug development and organic synthesis.
Physical And Chemical Properties Analysis
For detailed physical and chemical properties, you can refer to databases like PubChem . They usually provide information like molecular weight, solubility, melting point, and more.Scientific Research Applications
Pyrrolidines in Medicinal Chemistry and Industry
Pyrrolidines, a class of heterocyclic organic compounds to which 1-(2-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride belongs, have significant implications in both medicinal chemistry and industry. They display biological effects and are utilized in medicine. Additionally, their industrial applications include roles as dyes and agrochemical substances. Their chemistry is crucial for modern science, particularly in synthesis through [3+2] cycloadditions, a process studied in depth by Żmigrodzka et al. (2022) (Żmigrodzka et al., 2022).
Synthesis of Benzopyrano Pyrrolidines
The synthesis of 1-benzopyrano pyrrolidines, a product from the reaction of chromones with nonstabilized azomethine ylides, is another area of research. This process involves the formation of 1-benzopyrano[2,3-c]pyrrolidines and other derivatives through diastereoselective reactions, as explored by Sosnovskikh et al. (2014) (Sosnovskikh et al., 2014).
Novel Methods in Pyrrolidine Synthesis
Research by Smaliy et al. (2011) introduced a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, demonstrating the significance of pyrrolidines in medicinal chemistry. This method is simpler and more practical for large-scale production compared to previous techniques (Smaliy et al., 2011).
Pyrrolidine Derivatives in Pharmacology
In pharmacology, the synthesis and testing of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have shown significant antiarrhythmic and antihypertensive effects. These effects may be linked to their alpha-adrenolytic properties, as highlighted in the study by Malawska et al. (2002) (Malawska et al., 2002).
Pyrrolidine as a Key Intermediate
Pyrrolidines also serve as key intermediates in organic synthesis. For example, the synthesis of 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate, was improved for better yield and efficiency as detailed by Feng Ta (2013) (Feng Ta, 2013).
Mechanism of Action
The mechanism of action of this compound isn’t specified in the resources I found. If it’s used in drug development, the mechanism would depend on the biological target it interacts with.
Safety and Hazards
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLUWWWFIYZSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697933 | |
| Record name | 1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347194-15-4 | |
| Record name | 1-[(2-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424202.png)
![4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424205.png)
![5-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424207.png)
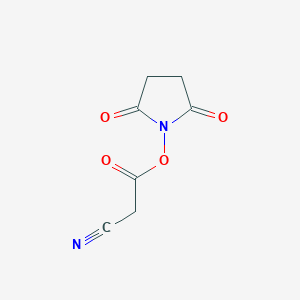
![6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424212.png)
![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424213.png)
![6-Chloro-1h-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424214.png)
